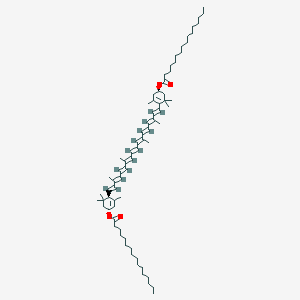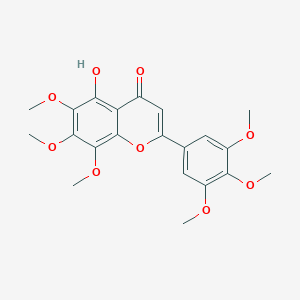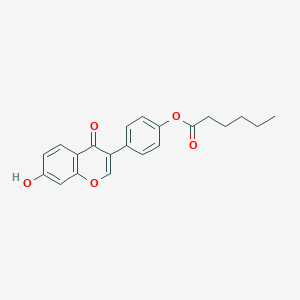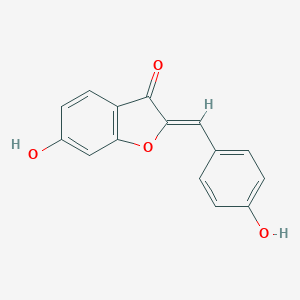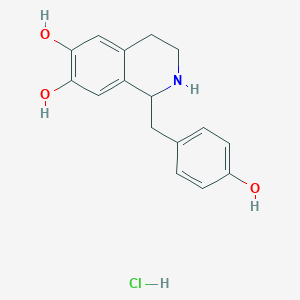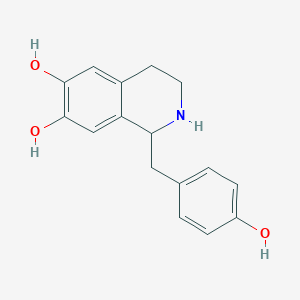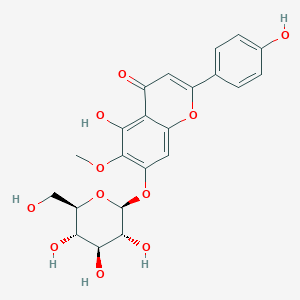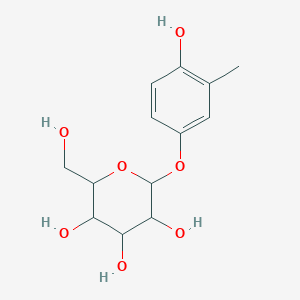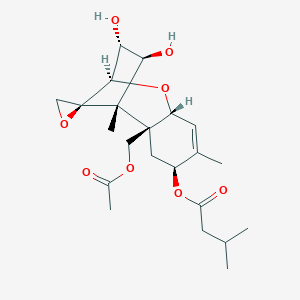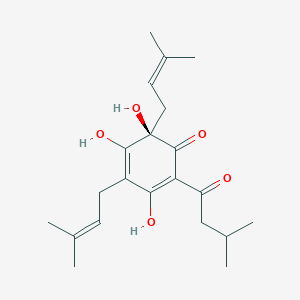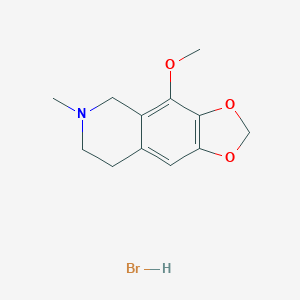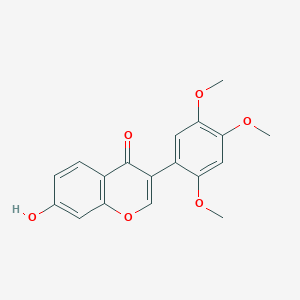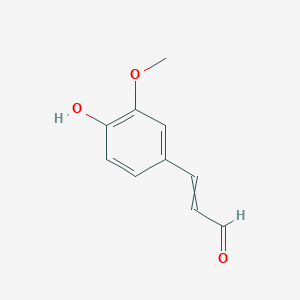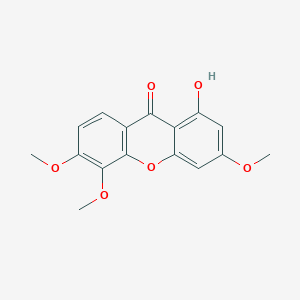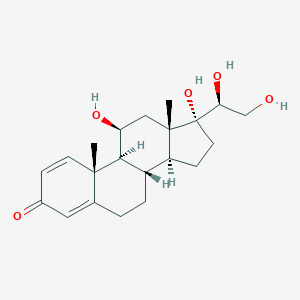
20(S)-Hydroxy Prednisolone
Vue d'ensemble
Description
Prednisolone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties . It is used to treat many different inflammatory conditions such as arthritis, lupus, psoriasis, ulcerative colitis, allergic disorders, gland (endocrine) disorders, and conditions that affect the skin, eyes, lungs, stomach, nervous system, or blood cells . Prednisolone works by mimicking the effects of cortisol, a hormone released by the adrenal glands (located on top of the kidneys) that regulates metabolism and stress .
Synthesis Analysis
Prednisolone is a synthetic glucocorticoid and its derivatives are widely used in clinical trials . A highly specific and reproducible 1st order derivative spectroscopic method has been described for the quantitative analysis of Prednisolone .Molecular Structure Analysis
Prednisolone has the molecular formula C21H28O5 and a molecular weight of 360.44 . It is a synthetic glucocorticoid steroid with the chemical structure 11β,17α,21-trihydroxy-pregna-1,4-diene-3,20-dione .Chemical Reactions Analysis
The chemical reactions of Prednisolone have been studied using high-performance liquid chromatography (HPLC) and UV methods . The HPLC method according to the European Pharmacopoeia monograph for related substances of prednisolone has been used .Physical And Chemical Properties Analysis
Prednisolone has a molecular formula of C21H28O5 and a molecular weight of 360.44 . It is freely soluble in water, soluble in methanol, slightly soluble in alcohol and in chloroform, and very slightly soluble in acetone and in dioxane .Applications De Recherche Scientifique
- Prednisolone is used in the study of new solid forms of drugs. For example, the dehydration of prednisolone sesquihydrate led to the discovery of a new solid form (form 3), which was never identified before . The rehydration of anhydrous forms of prednisolone was also studied .
- Prednisolone Sodium Phosphate (PSP) is used in the development of orally disintegrating tablets (ODTs). The encapsulation efficiency of the ODTs was higher compared to nanofibers, while the disintegration time was considerably faster for the electrospun nanofibers .
- Prednisolone is used in various analytical methods such as electrochemical methods, ultraviolet-visible spectrophotometry (UV/VIS), high-performance liquid chromatography (HPLC), liquid chromatography tandem mass spectrometry (LCMS/MS), capillary electrophoresis (CE), and high-performance thin layer chromatography (HPTLC) .
- An improved reversed-phase HPLC method for the analysis of related substances of prednisolone was developed and validated .
- Prednisolone is used in corticosteroid therapy for patients with moderate to severe SARS-CoV-2 infection .
- Prednisolone is used in the treatment of adrenal insufficiency .
- Prednisolone is used in the treatment of acute gout. It has been found to be of similar efficacy and slightly safer compared to non-steroidal anti-inflammatory drugs (NSAIDs) .
- Prednisolone is used in immunosuppressive treatment for patients with rheumatoid arthritis .
- Prednisolone is used in the treatment of autoimmune neuromuscular diseases .
Pharmaceutics
Analytical Methods
Corticosteroid Therapy
Anti-inflammatory Treatment
Immunosuppressive Treatment
Rheumatoid Arthritis Treatment
- Prednisolone is used to treat various allergic disorders. It works by mimicking the effects of cortisol, a hormone released by the adrenal glands that regulates metabolism and stress . It prevents the release of substances in the body that cause inflammation .
- Prednisolone is used in the treatment of various gland (endocrine) disorders . It has predominantly glucocorticoid activity, which means it mainly affects our immune response and reduces inflammation .
- Prednisolone is used to treat conditions that affect the skin, eyes, lungs, stomach, nervous system, or blood cells . It is also used as a hormone substitution for patients unable to produce proper amounts of corticosteroids on their own .
- Prednisolone is used in the treatment of asthma and multiple sclerosis . It is known as a ‘disease modifying anti-arthritic drug’ because of its anti-inflammatory action .
- Prednisolone derivative is used in ophthalmology as a content of eye drops used to reduce allergic reactions affecting eyes, such as swelling and itching .
Treatment of Allergic Disorders
Treatment of Gland (Endocrine) Disorders
Treatment of Conditions Affecting Skin, Eyes, Lungs, Stomach, Nervous System, or Blood Cells
Treatment of Asthma and Multiple Sclerosis
Ophthalmology
Post-Organ Transplantation
Safety And Hazards
Prednisolone should not be used if you have a fungal infection anywhere in your body . It can weaken your immune system, making it easier for you to get an infection . Steroids can also worsen an infection you already have, or reactivate an infection you recently had . It is not known whether prednisolone will harm an unborn baby .
Orientations Futures
Prednisolone is an important active pharmaceutical ingredient used for the preparation of various pharmaceutical products with anti-inflammatory and immunosuppressive properties . Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits .
Propriétés
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOVYWIXMAJCDS-FJWDNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2([C@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553373 | |
| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
20(S)-Hydroxy Prednisolone | |
CAS RN |
2299-46-9 | |
| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002299469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11.BETA.,20S)-11,17,20,21-TETRAHYDROXYPREGNA-1,4-DIEN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN79HDK6LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



